
Tetradecanoylcarnitine
Vue d'ensemble
Description
Il joue un rôle crucial dans le métabolisme des lipides et est considéré comme un biomarqueur potentiel pour divers troubles métaboliques, notamment la cardiomyopathie diabétique et la myopathie mitochondriale . Ce composé est un ester gras formé par l'estérification de l'acide tétradécanoïque (acide myristique) avec la carnitine.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La tétradécanoylcarnitine peut être synthétisée par estérification de l'acide tétradécanoïque avec la carnitine. La réaction implique généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique ou l'acide chlorhydrique, sous reflux. Le mélange réactionnel est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé pur .
Méthodes de production industrielle : La production industrielle de tétradécanoylcarnitine suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'estérification de l'acide tétradécanoïque avec la carnitine en présence d'un catalyseur approprié. La réaction est effectuée dans de grands réacteurs, et le produit est purifié à l'aide de techniques de chromatographie ou de distillation à l'échelle industrielle .
Types de réactions :
Oxydation : La tétradécanoylcarnitine peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome. Ces réactions aboutissent généralement à la formation d'acides carboxyliques ou de cétones.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation d'alcools.
Substitution : La tétradécanoylcarnitine peut participer à des réactions de substitution, où le groupe acyle peut être remplacé par d'autres groupes fonctionnels par substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Nucléophiles comme les amines, les alcools ou les thiols, souvent dans des conditions basiques ou acides.
Principaux produits formés :
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools.
Substitution : Diverses acylcarnitines substituées en fonction du nucléophile utilisé
4. Applications de la recherche scientifique
La tétradécanoylcarnitine a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la bêta-oxydation des acides gras et le rôle des acylcarnitines dans le métabolisme des lipides.
Biologie : Le composé est étudié pour son rôle dans la production d'énergie cellulaire et sa participation aux voies métaboliques.
Médecine : La tétradécanoylcarnitine est étudiée en tant que biomarqueur de troubles métaboliques tels que la cardiomyopathie diabétique et la myopathie mitochondriale. .
Industrie : Le composé est utilisé dans le développement de tests diagnostiques et comme étalon en spectrométrie de masse pour la quantification des acylcarnitines dans les échantillons biologiques
5. Mécanisme d'action
La tétradécanoylcarnitine exerce ses effets principalement par sa participation à la bêta-oxydation des acides gras à longue chaîne. Il facilite le transport des acides gras dans les mitochondries, où ils subissent une bêta-oxydation pour produire de l'acétyl-CoA, qui entre dans le cycle de l'acide citrique pour la production d'énergie. Le composé influence également diverses voies de signalisation, notamment la voie de la protéine kinase activée par l'adénosine 5'-monophosphate (AMP) (AMPK), qui joue un rôle dans la régulation du métabolisme des lipides et de l'homéostasie énergétique .
Composés similaires :
Lauroylcarnitine : Une acylcarnitine avec une chaîne acyle plus courte (C12) par rapport à la tétradécanoylcarnitine (C14).
Palmitoylcarnitine : Une acylcarnitine avec une chaîne acyle plus longue (C16) par rapport à la tétradécanoylcarnitine.
Octanoylcarnitine : Une acylcarnitine avec une chaîne acyle encore plus courte (C8).
Unicité : La tétradécanoylcarnitine est unique en raison de sa longueur de chaîne spécifique, qui influence son rôle dans le métabolisme des lipides et son potentiel en tant que biomarqueur de troubles métaboliques. Sa longueur de chaîne intermédiaire lui permet de participer au métabolisme des acides gras à chaîne moyenne et à chaîne longue, ce qui en fait un composé polyvalent pour étudier diverses voies métaboliques .
Applications De Recherche Scientifique
Clinical Diagnostics
Fatty Acid Oxidation Disorders
Tetradecanoylcarnitine is utilized as a biomarker for diagnosing fatty acid oxidation disorders. Elevated levels of this compound can indicate specific metabolic deficiencies, such as very long-chain acyl-CoA dehydrogenase deficiency (VLCADD). A study highlighted that all individuals diagnosed with VLCADD exhibited elevated serum levels of this compound, confirming its role as a characteristic biomarker for this condition .
Newborn Screening
In newborn screening programs, the measurement of acylcarnitines, including this compound, has improved the sensitivity and specificity of diagnosing carnitine-acylcarnitine translocase (CACT) deficiency. The use of ratio indices among various acylcarnitines can facilitate early detection and intervention, thereby reducing false-positive rates .
Metabolomics and Disease Associations
Type 2 Diabetes and Obesity
Recent metabolomics studies have shown that levels of this compound are significantly increased in patients with Type 2 diabetes and obesity. These findings suggest that this acylcarnitine may serve as a potential biomarker for assessing metabolic health and disease progression .
Coronary Artery Disease
Research has indicated that elevated levels of this compound correlate with the severity of coronary artery disease (CAD). A comprehensive study involving serum metabolite profiling demonstrated that higher concentrations of various acylcarnitines, including this compound, were associated with an increased risk of CAD .
Therapeutic Potential
Weight Management and Metabolic Health
Interventions such as low-calorie diets have been shown to increase plasma levels of this compound alongside reductions in visceral fat area. These changes are indicative of improved metabolic health and suggest potential applications in weight management strategies .
Sarcopenia Risk Assessment
this compound has been identified as a significant factor in evaluating mortality risk among sarcopenic patients. Studies indicate that high levels of this acylcarnitine correlate with increased mortality risk, highlighting its potential role in clinical assessments related to muscle health and aging .
Summary Table: Applications of this compound
Application Area | Details |
---|---|
Clinical Diagnostics | Biomarker for fatty acid oxidation disorders; used in newborn screening for CACT deficiency |
Metabolomics | Elevated levels associated with Type 2 diabetes, obesity, and coronary artery disease |
Therapeutic Potential | Potential role in weight management; assessed for sarcopenia risk |
Case Studies
- VLCADD Diagnosis : A cohort study involving patients diagnosed with VLCADD demonstrated that all subjects had elevated this compound levels, underscoring its diagnostic value .
- Diabetes Metabolomics Study : In a large case-control study focusing on diabetic patients, significant increases in various acylcarnitines were noted, including this compound, suggesting its involvement in metabolic dysregulation .
- Sarcopenia Research : A study examining sarcopenic patients found that high levels of this compound were linked to increased mortality risk, indicating its potential utility in clinical evaluations related to muscle health .
Mécanisme D'action
Tetradecanoylcarnitine exerts its effects primarily through its involvement in the beta-oxidation of long-chain fatty acids. It facilitates the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production. The compound also influences various signaling pathways, including the adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) pathway, which plays a role in regulating lipid metabolism and energy homeostasis .
Comparaison Avec Des Composés Similaires
Lauroylcarnitine: An acylcarnitine with a shorter acyl chain (C12) compared to tetradecanoylcarnitine (C14).
Palmitoylcarnitine: An acylcarnitine with a longer acyl chain (C16) compared to this compound.
Octanoylcarnitine: An acylcarnitine with an even shorter acyl chain (C8).
Uniqueness: this compound is unique due to its specific chain length, which influences its role in lipid metabolism and its potential as a biomarker for metabolic disorders. Its intermediate chain length allows it to participate in both medium and long-chain fatty acid metabolism, making it a versatile compound for studying various metabolic pathways .
Activité Biologique
Tetradecanoylcarnitine (C14:0) is a long-chain acylcarnitine that plays a critical role in the metabolism of fatty acids, particularly in the β-oxidation process. This compound is formed from the esterification of carnitine with tetradecanoic acid (myristic acid) and is primarily involved in the transport of fatty acids into the mitochondria for energy production. This article explores the biological activity of this compound, including its metabolic implications, diagnostic potential, and relevance in various health conditions.
This compound is crucial for the transport of long-chain fatty acids across the mitochondrial membrane. The process involves several key steps:
- Formation : this compound is synthesized from carnitine and tetradecanoic acid through the action of carnitine acyltransferases.
- Transport : It facilitates the transport of activated fatty acids (acyl-CoA) into the mitochondrial matrix, where β-oxidation occurs.
- Energy Production : Once inside the mitochondria, this compound undergoes β-oxidation to produce acetyl-CoA, which enters the Krebs cycle for ATP generation.
2. Diagnostic Applications
The measurement of acylcarnitines, including this compound, has significant diagnostic implications for metabolic disorders:
- Fatty Acid Oxidation Disorders : Elevated levels of this compound can indicate defects in fatty acid oxidation pathways. For example, studies have shown that patients with mitochondrial myopathy exhibit increased levels of various acylcarnitines, including this compound, suggesting its utility as a biomarker for diagnosing metabolic dysfunctions related to mitochondrial disease .
Condition | Acylcarnitine Levels | Reference |
---|---|---|
Mitochondrial Myopathy | Elevated C14 acylcarnitines | |
Fatty Acid Oxidation Disorders | Increased C14:0 levels |
3. Research Findings
Recent studies have highlighted the biological activity and implications of this compound in various health contexts:
- Frailty in Older Adults : A study investigating metabolic profiles in older men found higher levels of this compound associated with frailty. The findings suggested that specific acylcarnitines could serve as biomarkers for age-related metabolic decline .
- Diabetes and Metabolic Syndrome : Research indicates that elevated concentrations of long-chain acylcarnitines, including this compound, are linked to insulin resistance and metabolic syndrome. This association underscores its potential role as a biomarker for these conditions .
4. Case Studies
Several case studies provide insights into the clinical relevance of this compound:
- Case Study 1 : A patient with suspected fatty acid oxidation disorder presented with elevated levels of this compound alongside other long-chain acylcarnitines. Genetic testing confirmed a deficiency in long-chain acyl-CoA dehydrogenase, highlighting the importance of acylcarnitine profiling in diagnosing metabolic disorders .
- Case Study 2 : In a cohort study involving patients with mitochondrial myopathy, 77% exhibited elevated acylcarnitines, including this compound. The study concluded that specific patterns of acylcarnitines could aid in understanding disease mechanisms and improving diagnostic accuracy .
5. Conclusion
This compound serves as an essential metabolite in fatty acid metabolism, with significant implications for diagnosing metabolic disorders and understanding various health conditions. Its role as a biomarker for diseases such as mitochondrial myopathy and metabolic syndrome highlights its importance in clinical research and practice. Continued exploration into its biological activity may further elucidate its potential therapeutic applications and diagnostic utility.
Analyse Des Réactions Chimiques
Hydrolysis
Degradation occurs via acylcarnitine hydrolases , releasing free carnitine and myristic acid:
Role in β-Oxidation
This compound mediates the transport of myristic acid into mitochondria for energy production:
Reaction Sequence :
-
Esterification : Cytosolic CPT1 links myristate to carnitine .
-
Translocation : Acylcarnitine translocase shuttles this compound into mitochondria .
-
Regeneration : Mitochondrial CPT2 releases myristoyl-CoA for β-oxidation .
Key Metabolite Correlations :
Hepatic Disorders
-
Hepatocellular Carcinoma (HCC) : Elevated this compound correlates with upregulated CPT1A/CPT1C expression, driving lipid peroxidation .
-
Cirrhosis : Compromised mitochondrial function increases serum levels (2.1-fold vs. controls) .
Diabetes and Obesity
-
Type 2 Diabetes (T2D) : Elevated plasma levels linked to impaired fatty acid oxidation () .
-
Fasting : Levels rise 3.4-fold during 58-hour fasting, supporting mitochondrial energy demands .
Mass Spectrometry Imaging (MSI)
-
Spatial Distribution : Progressive accumulation in hepatic tumor regions vs. healthy tissue .
-
Quantitation : LC-MS/MS detects levels as low as 0.1 µM in plasma .
Transcriptomic Links
Gene | Function | Correlation | Reference |
---|---|---|---|
CPT1A | Fatty acid transport | Positive () | |
SLC43A1 | Carnitine uptake | Positive () |
Propriétés
IUPAC Name |
(3R)-3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHXNVGSVNEJBD-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314367 | |
Record name | (-)-Myristoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25597-07-3 | |
Record name | (-)-Myristoylcarnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25597-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristoyllevocarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025597073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Myristoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MYRISTOYLLEVOCARNITINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBA3JH87O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Tetradecanoylcarnitine acts as an intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production. [, , ] It facilitates the transfer of fatty acids across the mitochondrial membrane, allowing them to be broken down into acetyl-CoA, which then enters the citric acid cycle to generate ATP. []
A: Altered levels of this compound can indicate disruptions in fatty acid metabolism. For instance, elevated levels have been associated with various conditions, including diabetes mellitus, [] cardiovascular disease, [, ] perinatal asphyxia, [] and autoimmune hepatitis. [] These alterations may reflect an imbalance between fatty acid synthesis, oxidation, and transport. [, ]
A: The molecular formula of this compound is C21H41NO4, and its molecular weight is 371.56 g/mol. []
A: While the provided research papers focus on the application of mass spectrometry for analyzing this compound, detailed spectroscopic data (NMR, IR) is not discussed within these papers. [, , ]
A: Studies suggest that different acylcarnitine chain lengths exhibit varying levels of toxicity to cardiomyocytes. Myristoylcarnitine and palmitoylcarnitine, with longer chains, were found to be more toxic than shorter chain acylcarnitines. [, ] This suggests a structure-activity relationship where the length of the acyl chain influences its interaction with cellular components and subsequent effects.
ANone: The provided research papers primarily focus on the role of this compound as a biomarker for various diseases and its involvement in metabolic pathways. Information regarding its use as a therapeutic agent, its formulation, safety, efficacy, or environmental impact is not discussed within these papers.
A: Advances in analytical techniques, particularly mass spectrometry, have significantly improved the detection and quantification of this compound and other acylcarnitines. [, , ] This has led to a better understanding of their roles as biomarkers in various diseases and provided insights into metabolic dysregulation. [, , , , , , ]
A: The study of this compound bridges various disciplines, including metabolomics, biochemistry, analytical chemistry, and clinical medicine. [, ] Research on this compound contributes to:
* **Disease diagnosis and prognosis:** Identifying potential biomarkers for diseases like diabetes, cardiovascular disease, and liver injury. [, , , , ] * **Understanding metabolic pathways:** Elucidating the complexities of fatty acid metabolism and its role in health and disease. [, , ] * **Developing therapeutic targets:** Potentially identifying new targets for therapeutic interventions in metabolic disorders. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.